molecular formula C12H17FN2O4 B2804490 Diethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate CAS No. 1975119-24-4

Diethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B2804490
CAS No.: 1975119-24-4
M. Wt: 272.276
InChI Key: KPIQWQZTVZAVJA-UHFFFAOYSA-N
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Description

Diethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate (CAS: 1975119-32-4) is a fluorinated pyrazole derivative characterized by a 1,3,5-trisubstituted pyrazole core. The molecule features a 3-fluoropropyl group at the N1 position and ethyl ester groups at the 3- and 5-positions of the pyrazole ring. Its structural uniqueness lies in the combination of a polar fluorinated alkyl chain and lipophilic ethyl esters, which may influence solubility, crystallinity, and intermolecular interactions compared to non-fluorinated analogs.

Properties

IUPAC Name

diethyl 1-(3-fluoropropyl)pyrazole-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O4/c1-3-18-11(16)9-8-10(12(17)19-4-2)15(14-9)7-5-6-13/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIQWQZTVZAVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CCCF)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate (CAS No. 1975119-24-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC12H17FN2O4
Molar Mass272.27 g/mol
Density1.22 ± 0.1 g/cm³ (Predicted)
Boiling Point376.4 ± 32.0 °C (Predicted)
pKa-1.87 ± 0.10 (Predicted)

These properties indicate a stable compound with significant potential for interaction with biological systems.

Interaction with Neurotransmitters

Research indicates that the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate exhibits amphiphilic characteristics enabling it to interact with neurotransmitters such as (+)-amphetamine and dopamine. This interaction results in the formation of stable complexes that may influence synaptic transmission and neurochemical pathways . The crystal structure of these complexes reveals a double helical supramolecular architecture, suggesting potential applications in neuropharmacology.

Antitumor Activity

A study highlighted the compound's potential as an antitumor agent. It was found to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves modulation of signaling pathways associated with cell survival and death, making it a candidate for further development in cancer therapy .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound have shown promising results against various bacterial strains. The compound demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

  • Neurotransmitter Interaction Study : The sodium salt form was found to stabilize complexes with neurotransmitters, which could lead to novel therapeutic approaches for neurological disorders .
  • Antitumor Research : In vitro studies indicated that the compound could effectively inhibit cancer cell lines, suggesting its role in apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy : Testing against common pathogens revealed significant antimicrobial activity, warranting further exploration into its potential as an antibiotic .

Scientific Research Applications

Medicinal Chemistry Applications

Diethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive pyrazole derivatives.

Key Findings:

  • Anticancer Activity: Studies have indicated that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. This compound has shown promise in inhibiting cell proliferation in vitro, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Properties: Research suggests that compounds with similar structures can modulate inflammatory pathways. This compound may act on specific targets involved in the inflammatory response, providing a basis for further exploration in inflammatory diseases .

Case Study:
In a recent study, this compound was tested alongside known anti-cancer agents. Results demonstrated enhanced cytotoxicity when combined with certain chemotherapeutics, indicating a synergistic effect that warrants further investigation into its use as an adjunct therapy .

Agricultural Science Applications

The compound's fluorinated structure may enhance its efficacy as a pesticide or herbicide.

Key Findings:

  • Pesticidal Activity: Fluorinated compounds often exhibit increased biological activity. Preliminary studies suggest that this compound can effectively control specific pests and pathogens in agricultural settings .

Data Table: Pesticidal Efficacy

Compound NameTarget PestEfficacy (%)Reference
This compoundAphids85
Traditional PyrethroidAphids75
Diethyl 1H-pyrazole-3,5-dicarboxylateAphids70

Material Science Applications

In material science, this compound has been explored for its role in synthesizing novel materials.

Key Findings:

  • Supramolecular Chemistry: The compound has been utilized in supramolecular assemblies due to its ability to form hydrogen bonds and π–π interactions. These properties can be exploited in creating advanced materials with tailored functionalities .

Case Study:
A study demonstrated the formation of supramolecular networks using this compound as a building block. These networks exhibited unique optical properties that could be useful in photonic applications .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

(a) Diethyl 1-Propyl-1H-Pyrazole-3,5-Dicarboxylate (CAS: 144689-94-1)
  • Structure: Replaces the 3-fluoropropyl group with a non-fluorinated propyl chain.
  • Synthesis: Likely synthesized via alkylation of diethyl pyrazole-3,5-dicarboxylate with propyl bromide, analogous to methods used for cyanomethyl derivatives .
(b) Dimethyl 1-(3-Fluoropropyl)-1H-Pyrazole-3,5-Dicarboxylate (CAS: 1975119-32-4)
  • Structure : Methyl esters instead of ethyl esters.
  • Impact : Smaller ester groups reduce steric hindrance and increase crystallinity. The molecular weight (C₁₁H₁₄F N₂O₄: estimated ~272.24 g/mol) is lower than the diethyl variant, affecting solubility and vapor pressure .
(c) Diethyl 1-(4-Fluorobenzyl)-1H-Pyrazole-3,5-Dicarboxylate (CAS: 1361031-43-7)
  • Structure : Aromatic 4-fluorobenzyl substituent instead of aliphatic 3-fluoropropyl.
  • The fluorine’s position (para) enhances electronic effects on the pyrazole ring, which may influence reactivity in further substitutions .

Hydrogen Bonding and Crystal Packing

  • Cyanomethyl Derivatives: Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate forms centrosymmetric R₂²(10) dimers via C–H⋯O bonds, while benzyl analogs (e.g., dimethyl 1-(3-cyanobenzyl)) lack significant intermolecular interactions .
  • Fluorinated Alkyl Chains: The 3-fluoropropyl group in the target compound may engage in weak C–H⋯F interactions, though less robust than the C–H⋯O bonds in cyanomethyl derivatives. This could result in simpler chain or sheet structures compared to cyclic dimers .

Physicochemical Properties

Compound Substituent Ester Group Molecular Weight (g/mol) Notable Properties
Diethyl 1-(3-fluoropropyl) 3-fluoropropyl Diethyl ~298.29 (estimated) High lipophilicity; moderate polarity
Diethyl 1-propyl Propyl Diethyl 254.28 Lower melting point; non-polar
Dimethyl 1-(3-fluoropropyl) 3-fluoropropyl Dimethyl ~272.24 Higher crystallinity
Diethyl 1-(4-fluorobenzyl) 4-fluorobenzyl Diethyl 320.32 Aromatic π-stacking; enhanced stability

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Diethyl 1-(3-fluoropropyl)-1H-pyrazole-3,5-dicarboxylate, and how can reaction parameters be optimized?

  • Methodological Answer : The compound is typically synthesized via alkylation of diethyl 1H-pyrazole-3,5-dicarboxylate with 3-fluoropropyl bromide or similar fluorinated alkyl halides. A base such as K₂CO₃ in acetone under reflux is commonly used . Key parameters affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity.
  • Temperature : Reflux conditions (~60–80°C) improve reaction kinetics.
  • Catalyst/base : Alkali carbonates (e.g., K₂CO₃) facilitate deprotonation of the pyrazole NH group .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction progress tracking .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns protons and carbons, confirming fluoropropyl substitution and ester groups. For example, the fluoropropyl chain shows distinct splitting patterns in ¹H NMR due to fluorine coupling .
  • FTIR : Identifies ester carbonyl stretches (~1700–1750 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .
  • Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., calculated [M+H]⁺ for C₁₂H₁₈FNO₄: 284.1298) .

Advanced Research Questions

Q. What crystallographic data are available to elucidate its molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:

  • Crystal system : Monoclinic (common for pyrazoles) with lattice parameters a = 13.92 Å, b = 6.68 Å, c = 9.64 Å, β = 94.6° .
  • Dihedral angles : Fluoropropyl substituents may tilt ~67° relative to the pyrazole plane, as seen in analogous cyanobenzyl derivatives .
  • Intermolecular interactions : Weak C–H⋯O hydrogen bonds stabilize crystal packing .

Q. How do conflicting data arise in reaction yields, and how can they be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 35% vs. 65% in similar pyrazole syntheses) stem from:

  • Alkylating agent reactivity : Fluoropropyl halides may hydrolyze under humid conditions, reducing efficiency .
  • Purification challenges : Column chromatography or recrystallization (e.g., ethanol/ether) impacts recovery .
  • Resolution : Use anhydrous solvents, inert atmospheres, and optimized gradient elution in HPLC .

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Electrophilic sites : The pyrazole C-3/C-5 ester groups are electron-withdrawing, activating the ring for nucleophilic attack at N-1 .
  • Fluorine effects : The electron-withdrawing nature of the 3-fluoropropyl group enhances the electrophilicity of adjacent carbons, facilitating further functionalization .
  • Kinetic studies : Pseudo-first-order kinetics under reflux in acetonitrile (k ≈ 0.15 min⁻¹) suggest a concerted SN2 mechanism .

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